3-Ethyl-6-methylpyridine-2-carboxylic acid
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Overview
Description
3-Ethyl-6-methylpyridine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, characterized by the presence of an ethyl group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6-methylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of 3-methylpyridine-2-carboxylic acid using ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the carboxylic acid, followed by the addition of an ethyl halide to introduce the ethyl group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Ethyl-6-methylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, acid chlorides.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols, aldehydes.
Substitution: Esters, amides.
Scientific Research Applications
3-Ethyl-6-methylpyridine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-ethyl-6-methylpyridine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and receptors on cell surfaces .
Comparison with Similar Compounds
3-Methylpyridine-2-carboxylic acid: Similar structure but lacks the ethyl group at the 3-position.
6-Methylpyridine-2-carboxylic acid: Similar structure but lacks the ethyl group at the 3-position.
Ethyl 6-methylpyridine-2-carboxylate: An ester derivative of 6-methylpyridine-2-carboxylic acid.
Uniqueness: 3-Ethyl-6-methylpyridine-2-carboxylic acid is unique due to the presence of both ethyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to specific molecular targets and improve its solubility and stability in various solvents .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-ethyl-6-methylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2/c1-3-7-5-4-6(2)10-8(7)9(11)12/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
JJQCEMPBHFVWHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
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